molecular formula C21H28FN5O2 B12270939 4-(2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine

4-(2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine

Cat. No.: B12270939
M. Wt: 401.5 g/mol
InChI Key: JGSJGPSBJXBWSB-UHFFFAOYSA-N
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Description

4-(2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

The synthesis of 4-(2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine typically involves multiple steps. One common method includes the following steps:

    Formation of the piperazine derivative: The starting material, 3-fluoro-4-methoxybenzyl chloride, reacts with piperazine to form 4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine.

    Synthesis of the pyrimidine ring: The piperazine derivative is then reacted with 2-chloro-6-methylpyrimidine under basic conditions to form the intermediate compound.

    Introduction of the morpholine ring: Finally, the intermediate compound is reacted with morpholine to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

4-(2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine rings, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or agonist, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-(2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine lies in its combination of the piperazine, pyrimidine, and morpholine rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H28FN5O2

Molecular Weight

401.5 g/mol

IUPAC Name

4-[2-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine

InChI

InChI=1S/C21H28FN5O2/c1-16-13-20(26-9-11-29-12-10-26)24-21(23-16)27-7-5-25(6-8-27)15-17-3-4-19(28-2)18(22)14-17/h3-4,13-14H,5-12,15H2,1-2H3

InChI Key

JGSJGPSBJXBWSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)F)N4CCOCC4

Origin of Product

United States

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